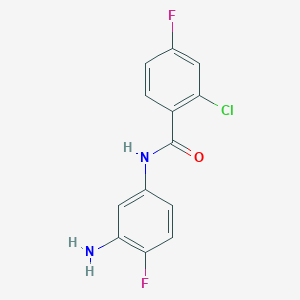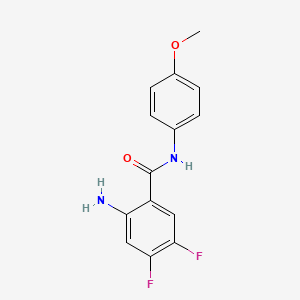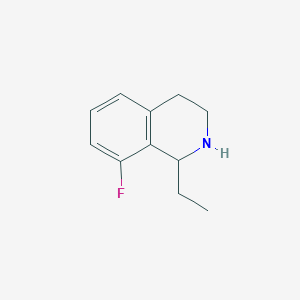
(3-oxo-1-phenylbutan-2-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-oxo-1-phenylbutan-2-yl) acetate is an organic compound with the molecular formula C12H14O3. It is a derivative of butanone, featuring an acetoxy group and a phenyl group attached to the butanone backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-oxo-1-phenylbutan-2-yl) acetate typically involves the reaction of 4-phenyl-2-butanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar acetylation process. The starting material, 4-phenyl-2-butanone, is reacted with acetic anhydride in large reactors, and the product is purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-phenyl-2-butanone or 4-phenylbutanoic acid.
Reduction: Formation of 3-hydroxy-4-phenyl-2-butanone.
Substitution: Formation of 4-phenyl-2-butanone derivatives with different substituents.
科学的研究の応用
(3-oxo-1-phenylbutan-2-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of (3-oxo-1-phenylbutan-2-yl) acetate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenyl group contributes to the compound’s hydrophobic interactions with target molecules, influencing its biological activity.
類似化合物との比較
4-Phenyl-2-butanone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
3-Hydroxy-4-phenyl-2-butanone: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.
4-(4-Acetoxyphenyl)-2-butanone: Similar structure but with an additional acetoxy group on the phenyl ring, affecting its chemical properties.
Uniqueness: (3-oxo-1-phenylbutan-2-yl) acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. The presence of both acetoxy and phenyl groups allows for versatile chemical transformations and interactions with biological targets.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
(3-oxo-1-phenylbutan-2-yl) acetate |
InChI |
InChI=1S/C12H14O3/c1-9(13)12(15-10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
InChIキー |
VRVFIMYRXLTDDG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CC1=CC=CC=C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(-)-N-(2-[2-hydroxy-3-phenoxypropyl]aminoethyl)isobutyramide](/img/structure/B8446688.png)
![8-ethoxy-4H-benzo[1,3]dioxine-6-carbaldehyde](/img/structure/B8446700.png)

![4-Chloro-6-methoxy-7-(2-([1,2,4]-triazol-1-yl)ethoxy)quinoline](/img/structure/B8446719.png)




![2-(6-Bromobenzo[d]thiazol-2-yl)acetohydrazide](/img/structure/B8446754.png)


![Pyrimidine, 4-fluoro-6-[4-(trifluoromethyl)phenyl]-](/img/structure/B8446770.png)
